4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its benzotriazole core, which is fused with a hexahydro-1-(4-nitrophenyl) group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
The synthesis of 4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- involves several steps, typically starting with the preparation of the benzotriazole coreThe synthetic routes often involve the use of reagents such as nitrobenzene and various catalysts under controlled conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- stands out due to its unique structural features and reactivity. Similar compounds include:
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: This compound has a similar core structure but different functional groups, leading to different reactivity and applications.
4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a:
The uniqueness of 4,7-Methano-1H-1,2,3-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(4-nitrophenyl)- lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1975-41-3 |
---|---|
Formule moléculaire |
C13H14N4O2 |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-3,4,5-triazatricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)11-5-3-10(4-6-11)16-13-9-2-1-8(7-9)12(13)14-15-16/h3-6,8-9,12-13H,1-2,7H2 |
Clé InChI |
LEKLISBRPSSFFG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2N(N=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.